ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate

Lipophilicity ADME Prediction 1,4-Thiazepane Derivatives

This 1,4-thiazepane derivative features a pyrrolidin-1-ylmethyl group at C3 and an ethyl carbamate at N4, creating a unique pharmacophoric pattern distinct from simpler analogs. With a LogP of 1.9 and TPSA of 58.1 Ų, it occupies optimal CNS drug space—superior to tert-butyl variants (LogP ~2.5) that risk higher non-specific binding. Its 4 HBA and 0 HBD profile is tailored for kinase hinge engagement or bromodomain acetyl-lysine pocket recognition. The ethyl carbamate also serves as a metabolic liability, making this compound an ideal prodrug model for esterase-mediated activation studies. Procure this exact structure to ensure reproducible CNS SAR data and avoid the altered hydrogen-bonding and steric profiles of generic substitutes.

Molecular Formula C13H24N2O2S
Molecular Weight 272.41 g/mol
CAS No. 1421474-99-8
Cat. No. B6506234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate
CAS1421474-99-8
Molecular FormulaC13H24N2O2S
Molecular Weight272.41 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCCSCC1CN2CCCC2
InChIInChI=1S/C13H24N2O2S/c1-2-17-13(16)15-8-5-9-18-11-12(15)10-14-6-3-4-7-14/h12H,2-11H2,1H3
InChIKeyQGUJKBAITSCXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate (CAS 1421474-99-8)


Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is a synthetic 1,4-thiazepane derivative featuring a pyrrolidin-1-ylmethyl substituent at the 3-position and an ethyl carbamate at N4. It belongs to the class of sulfur- and nitrogen-containing seven-membered heterocycles that have attracted attention as potential kinase inhibitors and anticancer leads [1]. According to PubChem, the compound has a molecular formula of C₁₃H₂₄N₂O₂S, a molecular weight of 272.41 g/mol, and a computed LogP of 1.9 [1].

Why Generic 1,4-Thiazepane Analogs Cannot Replace Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate in Research


The simultaneous presence of a basic pyrrolidine moiety and an ethyl carbamate on the thiazepane scaffold creates a unique pharmacophoric pattern that distinguishes this compound from simple 1,4-thiazepanes or N-unsubstituted variants. Computed descriptors indicate a moderate lipophilicity (XLogP3 1.9) and a TPSA of 58.1 Ų, placing it in a favorable region for both permeability and solubility [1]. Generic substitution with, for example, tert-butyl 1,4-thiazepane-4-carboxylate (PubChem CID 53459811) or 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane alters the hydrogen-bonding capacity, steric bulk, and metabolic liability of the ester group, which can profoundly impact target engagement and ADME properties. The quantitative comparisons below demonstrate that even subtle structural changes lead to measurable differences in key molecular properties, justifying compound-specific procurement for reproducible SAR studies.

Quantitative Differentiation Evidence for Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate


Lipophilicity (XLogP3) vs. Closest N-Unsubstituted Thiazepane Ester

The target compound exhibits a computed XLogP3 of 1.9, which is 0.6 units lower than that of tert-butyl 1,4-thiazepane-4-carboxylate (XLogP3 = 2.5, PubChem CID 53459811) [1][2]. The reduced lipophilicity results from the introduction of the basic pyrrolidine nitrogen, increasing polarity. A ΔLogP of −0.6 can translate into significantly different membrane permeation rates and off-target binding profiles in cell-based assays.

Lipophilicity ADME Prediction 1,4-Thiazepane Derivatives

Topological Polar Surface Area (TPSA) Comparison with a Close Ester Analog

The TPSA of ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is 58.1 Ų [1], whereas the simpler ethyl 1,4-thiazepane-4-carboxylate (CID 71801796) has a TPSA of 38.8 Ų [2]. The ~19.3 Ų increase reflects the additional polar surface contributed by the pyrrolidine nitrogen. This elevates the compound above the commonly cited 60 Ų threshold for oral absorption, suggesting it may require prodrug or formulation strategies for oral delivery, unlike the comparator which remains well within the favorable range.

TPSA Oral Bioavailability 1,4-Thiazepane Derivatives

Hydrogen Bond Acceptor (HBA) Count vs. 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane

The target compound possesses 4 hydrogen bond acceptors (HBA), comprising the carbamate carbonyl, the carbamate ether oxygen, the pyrrolidine nitrogen, and the thiazepane sulfur [1]. In contrast, 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane (CID 46936836) has only 2 HBA (the pyrrolidine nitrogen and thiazepane sulfur) [2]. The additional two HBA sites increase aqueous solubility potential but also elevate the risk of strong polar interactions that may limit membrane permeation.

Hydrogen Bonding Solubility 1,4-Thiazepane Derivatives

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Analog

The target compound has 4 rotatable bonds (ethyl ester: 2 bonds; pyrrolidinylmethyl linker: 2 bonds) [1], whereas 7-phenyl-1,4-thiazepane-4-carboxylate (CID 11001805) contains only 2 rotatable bonds [2]. The higher number of rotatable bonds implies a larger conformational entropy penalty upon binding (−TΔS), which can reduce binding affinity but also enable induced-fit recognition at flexible protein sites.

Conformational Flexibility Entropic Penalty 1,4-Thiazepane Derivatives

Application Scenarios Where Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate Provides a Measurable Advantage


Central Nervous System (CNS) Drug Discovery Programs Requiring Moderate Lipophilicity

With a LogP of 1.9 and TPSA of 58.1 Ų [1], the compound resides near the optimal CNS drug space (LogP 1–3; TPSA < 60 Ų). This profile makes it a superior starting point for CNS-targeted libraries compared to more lipophilic tert-butyl analogs (LogP 2.5) that may exhibit higher plasma protein binding and non-specific tissue distribution. Procurement of this specific compound ensures the physicochemical properties align with CNS lead criteria.

Structure-Activity Relationship (SAR) Studies on Kinase or Bromodomain Targets

The combination of a basic pyrrolidine (pKa ~10) and an ethyl carbamate provides a unique electrostatic and hydrogen-bonding surface. The target's 4 HBA and 0 HBD [1] are ideal for engaging kinase hinge regions or bromodomain acetyl-lysine pockets, where the pyrrolidine can mimic the methylated lysine side chain. Substituting with 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane (2 HBA) would lose critical polar contacts, as shown by the HBA comparison evidence.

Prodrug Design and Carbamate Stability Studies

The ethyl carbamate group is susceptible to metabolic cleavage by carboxylesterases, making this compound a model substrate for evaluating esterase-mediated activation of 1,4-thiazepane prodrugs. Its 4 rotatable bonds [1] provide sufficient flexibility for enzyme recognition, while the pyrrolidine group can be exploited for salt formation to improve solubility. The rotatable bond evidence highlights its advantage over rigid analogs in adaptive binding interactions.

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